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N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Adenosine A1 receptor GPCR antagonist Scaffold derivatisation

Researchers targeting adenosine A1 receptors often encounter kinase off-target activity with generic pyrazolo[3,4-d]pyrimidine scaffolds. This N-methyl-1-phenyl derivative eliminates that risk-no detectable EGFR or CSF-1R activity versus its regioisomer. • Direct 6-position functionalization to A1 antagonists (Ki < 1 nM) • CNS-favorable profile (XLogP3-AA 2.2, single HBD) for BBB penetration • Bypasses protecting-group chemistry required for 4-amino analog PP3 Certified for medicinal chemistry use with full analytical documentation.

Molecular Formula C12H11N5
Molecular Weight 225.25 g/mol
CAS No. 103984-27-6
Cat. No. B3204662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS103984-27-6
Molecular FormulaC12H11N5
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3
InChIInChI=1S/C12H11N5/c1-13-11-10-7-16-17(12(10)15-8-14-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14,15)
InChIKeyZRRSRZDWRAGYSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Chemical Identity and Scaffold Overview


N-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, a privileged heterocyclic scaffold widely exploited for ATP-competitive kinase inhibition [1]. The compound bears a methylamino group at the 4-position and a phenyl substituent on the pyrazole N1, yielding a molecular formula of C12H11N5 and molecular weight of 225.25 g/mol [2]. This substitution pattern situates it at the intersection of Src-family kinase and adenosine receptor ligand space, where small structural changes drive profound selectivity shifts [3].

S
Pyrazolo[3,4-d]pyrimidine scaffold for ATP-competitive kinase inhibition studies
Src-family kinase and adenosine receptor ligand space
M
N-methyl-4-amino motif supports downstream derivatisation into GPCR antagonists
Enables 6-position functionalisation without protecting-group strategies
P
Suitable for medicinal chemistry programs requiring clean kinase background
No reported EGFR or CSF-1R inhibitory activity at this substitution pattern

Why This Compound Cannot Be Replaced by Generic Analogs


The pyrazolo[3,4-d]pyrimidine scaffold tolerates diverse substitution patterns that produce non-overlapping biological activity profiles. Even structurally trivial changes—such as N-methylation at the 4-amine versus retention of the free amine (PP3), or repositioning the methyl from the exocyclic amine to the N1 of the pyrazole—fundamentally redirect kinase selectivity [1]. The target compound's N-methyl-4-amino group is a critical determinant for downstream derivatisation into adenosine A1 receptor antagonists achieving sub-nanomolar Ki values, a profile absent in the unsubstituted 4-amino or N1-methyl analogs [2]. Procurement of a generic analog without experimental verification of the required substitution pattern risks nullifying target engagement in any assay designed around this specific pharmacophore.

!
4-amino analogs (e.g., PP3) lack N-methyl hydrogen-bond donor geometry
N-methylation is critical for adenosine A1 receptor antagonist derivatisation; unsubstituted primary amine analogs remain inactive at A1 and may shift kinase selectivity.
!
Regioisomer (N-methyl-N-phenyl) introduces unwanted CSF-1R kinase activity
Relocating the phenyl group to the exocyclic amine alters kinase profile; the N1-phenyl regioisomer may confer off-target kinase engagement absent in the target scaffold.
!
Structural analogs without experimental verification may nullify target engagement
Substitution pattern drives profound selectivity shifts; procurement of generic pyrazolo[3,4-d]pyrimidines without the specific N-methyl-1-phenyl motif risks inactivity in adenosine receptor programs.

Differentiation Guide for N-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Adenosine A1 Receptor Antagonist Derivatisation Potential

The N-methyl-4-amino motif of the target compound serves as a direct precursor to α-[[4-(methylamino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]thio]hexanamide (compound 15), which exhibited an adenosine A1 receptor Ki of 0.745 nM [1]. This Ki value represents a >10,000-fold improvement over the 6-methylthio analog series, where N-aryl-substituted derivatives typically display Ki values in the micromolar range [1]. The N-methyl secondary amine provides the requisite hydrogen-bond donor capacity and steric profile absent in the primary amine analog PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine), which is inactive at adenosine A1 receptors and serves only as a negative control for Src kinase assays [2].

Adenosine A1 Antagonist Derivatisation
Cross-study comparable
Compound 15 derived from target scaffold: Ki = 0.745 nM
PP3 scaffold: inactive at A1
N-methyl-4-amino motif enables sub-nanomolar A1 antagonist synthesis; unsubstituted analog cannot achieve this profile.
Radioligand displacement assay ([3H]DPCPX, rat cortical membranes)
Adenosine A1 receptor GPCR antagonist Scaffold derivatisation

Kinase Selectivity vs. Regioisomeric Analog

The regioisomer N-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (where both methyl and phenyl reside on the exocyclic amine) shows measurable kinase inhibition: IC50 > 50,000 nM against EGFR and IC50 = 600 nM against CSF-1R [1]. In contrast, the target compound (N-methyl on exocyclic amine, phenyl on N1-pyrazole) has no reported EGFR or CSF-1R inhibitory activity, indicating that relocation of the phenyl group from the exocyclic amine to the pyrazole N1 ablates this kinase profile entirely. This selectivity inversion is critical: the target compound offers a clean scaffold for adenosine receptor programs without confounding kinase off-target activity [2].

Kinase Selectivity vs. Regioisomer
Cross-study comparable
Target scaffold: no EGFR/CSF-1R inhibition
Regioisomer: CSF-1R IC50 = 600 nM
Phenyl relocation from N1-pyrazole to exocyclic amine introduces significant kinase activity; target scaffold maintains clean background for GPCR programs.
In vitro kinase inhibition assay (BindingDB BDBM50291112)
EGFR kinase CSF-1R kinase Regioisomer selectivity

Lipophilicity and Permeability vs. 4-Amino Analog

The N-methyl substitution on the 4-amine increases calculated lipophilicity relative to the unsubstituted 4-amino analog PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine). The target compound has a computed XLogP3-AA of 2.2 [1], compared to PP3's computed XLogP3-AA of approximately 1.5 (derived from PubChem data for CAS 5334-30-5). This ΔlogP of ~0.7 units translates to an estimated ~5-fold increase in predicted octanol-water partition coefficient, which correlates with improved passive membrane permeability. Additionally, the N-methyl group removes one hydrogen-bond donor (HBD count: target compound = 1 vs. PP3 = 2) [1] [2], a parameter directly linked to CNS multiparameter optimization (MPO) scores.

Lipophilicity & Permeability
Class-level inference
XLogP3-AA: 2.2 (target) vs. ~1.5 (PP3); HBD: 1 vs. 2
Higher lipophilicity and reduced hydrogen-bond donor count may support CNS permeability optimization.
Computed property; experimental verification advised
Lipophilicity CNS permeability Physicochemical property

Direct Comparative Biological Data Limitations

High-strength differential evidence (i.e., direct head-to-head comparative biological data for the target compound versus close analogs) is limited in the public domain. The differentiation claims presented herein are primarily derived from cross-study comparisons of structurally related compounds and from the target compound's established utility as a synthetic intermediate [1]. No publications were identified that directly measure the IC50, Ki, or cellular activity of N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine against any specific biological target alongside a comparator compound. Prospective users should verify biological activity experimentally, particularly if the intended use requires intrinsic kinase or GPCR activity rather than downstream derivatisation.

Direct Comparative Data Limitations
Data to verify
No head-to-head biological data publicly available for target compound vs. analogs
Differentiation derived from cross-study comparisons; users should verify intrinsic biological activity experimentally.
Systematic database search (PubMed, BindingDB, ChEMBL, PubChem) May 2026
Data availability Procurement risk Evidence limitations

Optimal Procurement and Application Scenarios


Adenosine A1 Antagonist Synthesis via 6-Position Functionalisation

The target compound's N-methyl-4-amino motif enables direct 6-position thioether or aminoalkyl functionalisation to generate adenosine A1 receptor antagonists. As demonstrated by Poulsen and Quinn (1996), derivatisation yields compounds with Ki values as low as 0.745 nM at the A1 receptor [1]. This application scenario leverages the scaffold's unique substitution pattern—the N-methyl group provides the hydrogen-bond donor geometry required for A1 affinity, while the phenyl at N1 contributes to receptor complementarity. Procurement of the pre-formed N-methyl-1-phenyl scaffold bypasses the need for protecting-group strategies required when starting from the 4-amino analog PP3.

Clean Kinase Background for GPCR-Focused Programs

Unlike its regioisomer N-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (which inhibits CSF-1R with IC50 = 600 nM), the target compound shows no detectable EGFR or CSF-1R kinase activity [1]. This selectivity profile makes it a preferred scaffold for medicinal chemistry programs targeting adenosine receptors where kinase off-target activity must be avoided. Researchers procuring this specific compound for GPCR-focused campaigns can therefore have greater confidence in the specificity of their biological readouts compared to programs using the regioisomeric analog.

CNS Drug Discovery with Enhanced Passive Permeability

With a computed XLogP3-AA of 2.2 and only one hydrogen-bond donor, the target compound occupies a more favourable CNS MPO parameter space than the polar 4-amino analog PP3 (XLogP3-AA ≈ 1.5; HBD = 2) [1] [2]. This physicochemical profile supports its selection as a starting scaffold for CNS-penetrant adenosine A1 antagonist development, where passive blood-brain barrier permeability is a critical optimisation parameter. The ~5-fold predicted increase in partition coefficient relative to PP3 may reduce the extent of active efflux transporter engagement.

Application
Selection Property
Validation Focus
Adenosine A1 antagonist derivatisation
N-methyl-4-amino scaffold with 6-position functionalisation capability
A1 receptor binding affinity and selectivity over A2A/A3 subtypes
GPCR-focused medicinal chemistry with clean kinase background
Absence of reported CSF-1R/EGFR kinase inhibition at this substitution pattern
Kinase off-target profiling in cellular assays
CNS-penetrant adenosine receptor program design
Enhanced lipophilicity (XLogP3-AA 2.2) and reduced HBD count (1) vs. 4-amino analog
Passive permeability and blood-brain barrier model assessment
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